molecular formula C6H12O5S B12518233 Acetic acid;3-methylsulfonylprop-2-en-1-ol CAS No. 654641-15-3

Acetic acid;3-methylsulfonylprop-2-en-1-ol

Cat. No.: B12518233
CAS No.: 654641-15-3
M. Wt: 196.22 g/mol
InChI Key: MDEWOVKACWOHLE-UHFFFAOYSA-N
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Description

Acetic acid;3-methylsulfonylprop-2-en-1-ol is a chemical compound with the molecular formula C6H10O4S It is characterized by the presence of both an acetic acid moiety and a 3-methylsulfonylprop-2-en-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-methylsulfonylprop-2-en-1-ol typically involves the reaction of acetic acid with 3-methylsulfonylprop-2-en-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methylsulfonylprop-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;3-methylsulfonylprop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;3-methylsulfonylprop-2-en-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways by modifying key signaling molecules. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

654641-15-3

Molecular Formula

C6H12O5S

Molecular Weight

196.22 g/mol

IUPAC Name

acetic acid;3-methylsulfonylprop-2-en-1-ol

InChI

InChI=1S/C4H8O3S.C2H4O2/c1-8(6,7)4-2-3-5;1-2(3)4/h2,4-5H,3H2,1H3;1H3,(H,3,4)

InChI Key

MDEWOVKACWOHLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CS(=O)(=O)C=CCO

Origin of Product

United States

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